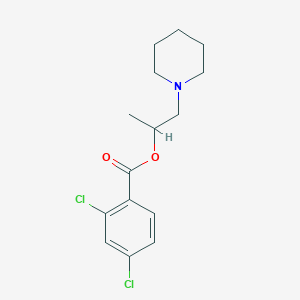
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, also known as CL-211, is a synthetic compound that belongs to the class of adamantane derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in various physiological processes, including learning and memory. The purpose of
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide exerts its pharmacological effects by selectively blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By inhibiting the activity of this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide reduces the influx of calcium ions into neurons, which can lead to a reduction in excitotoxicity and oxidative stress. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and memantine.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models, including a reduction in oxidative stress, inflammation, and apoptosis. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide may have neuroprotective and neuroregenerative properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, including further investigation of its therapeutic potential in neurological and psychiatric disorders, as well as its mechanism of action and pharmacokinetics. Additionally, there may be opportunities to develop new derivatives of N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide with improved potency, selectivity, and pharmacological properties. Finally, studies on the safety and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide will be needed to determine its suitability for clinical use.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 1-adamantanecarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to yield N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may be a promising drug candidate for further development.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide |
|---|---|
Molekularformel |
C19H24ClNO3 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24ClNO3/c1-23-16-7-15(17(24-2)6-14(16)20)21-18(22)19-8-11-3-12(9-19)5-13(4-11)10-19/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
XWOWAHWYUPQCLN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)




![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)


![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)